Sisapronil

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

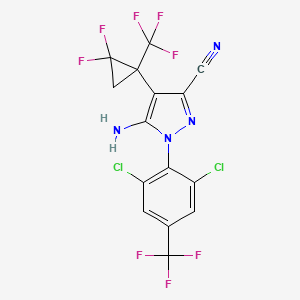

5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[2,2-difluoro-1-(trifluoromethyl)cyclopropyl]pyrazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H6Cl2F8N4/c16-6-1-5(14(20,21)22)2-7(17)10(6)29-11(27)9(8(3-26)28-29)12(15(23,24)25)4-13(12,18)19/h1-2H,4,27H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBAVKJPWXSLDSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)(C2=C(N(N=C2C#N)C3=C(C=C(C=C3Cl)C(F)(F)F)Cl)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H6Cl2F8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856225-89-3, 856225-90-6, 856225-91-7 | |

| Record name | Sisapronil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856225893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sisapronil, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856225906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sisapronil, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856225917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SISAPRONIL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/464VIA2UJG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SISAPRONIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HTT8BIO11 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SISAPRONIL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1C8FLW58C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Sisapronil on Insect GABA Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sisapronil is a broad-spectrum insecticide belonging to the phenylpyrazole class. Its potent insecticidal activity stems from its action as a non-competitive antagonist of γ-aminobutyric acid (GABA) receptors in insects. This guide provides a detailed examination of the molecular mechanism by which this compound and other phenylpyrazole insecticides disrupt the normal function of the insect nervous system, leading to toxicity and death. Due to the limited availability of publicly accessible quantitative data and specific experimental protocols for this compound, this document leverages the extensive research conducted on the closely related and well-studied phenylpyrazole insecticide, fipronil, as a representative model to illustrate the core principles of action. The fundamental mechanism of action for members of the phenylpyrazole class is highly conserved.

Introduction to this compound and the Phenylpyrazole Class

This compound, with the IUPAC name 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[2,2-difluoro-1-(trifluoromethyl)cyclopropyl]pyrazole-3-carbonitrile, is a member of the phenylpyrazole chemical family used for insect control.[1] Phenylpyrazoles were developed in response to growing resistance to other insecticide classes and are characterized by a central pyrazole ring with a phenyl group attachment.[2] Like other compounds in this class, this compound's mode of action targets the central nervous system of insects.[2][3]

Chemical Structure of this compound:

The Target: Insect GABA Receptors

The primary molecular target of this compound is the ionotropic GABA receptor, a ligand-gated chloride ion channel crucial for inhibitory neurotransmission in the insect central nervous system.[4][5]

-

Structure and Function: Insect GABA receptors are pentameric protein complexes that form a central pore.[5] In insects, a key subunit of these receptors is the "Resistant to Dieldrin" (RDL) subunit.[6] When the neurotransmitter GABA binds to the receptor, it triggers the opening of the chloride ion (Cl-) channel, leading to an influx of chloride ions. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating an inhibitory signal.

-

Signaling Pathway: The normal functioning of the GABAergic system is essential for maintaining a balance between excitatory and inhibitory signals in the insect nervous system. Disruption of this pathway can lead to uncontrolled neuronal firing.

References

- 1. This compound | C15H6Cl2F8N4 | CID 11236633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenylpyrazole insecticides - Wikipedia [en.wikipedia.org]

- 3. Fipronil- A Phenylpyrazole Pesticides | Solvent Toxicity- Diethylene Glycol [u.osu.edu]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Insect GABA receptors: splicing, editing, and targeting by antiparasitics and insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Sisapronil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sisapronil is a potent phenylpyrazole ectoparasiticide engineered for the control of a range of parasitic infestations in cattle. This technical guide provides a comprehensive overview of its chemical architecture, a proposed synthesis pathway based on established phenylpyrazole chemistry, and its mechanism of action. The information is tailored for researchers, scientists, and professionals engaged in drug development and veterinary medicine, offering detailed insights into the molecular characteristics and production of this significant antiparasitic agent.

Chemical Structure and Properties

This compound is a halogenated phenylpyrazole derivative with a complex molecular structure that contributes to its efficacy and long-acting nature. Its systematic IUPAC name is 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[2,2-difluoro-1-(trifluoromethyl)cyclopropyl]pyrazole-3-carbonitrile[1]. The molecule is characterized by a central pyrazole ring, substituted with a dichlorinated phenyl group containing a trifluoromethyl moiety, and a unique difluoro-trifluoromethyl-cyclopropyl group.

The chemical and physical properties of this compound are summarized in the table below, derived from comprehensive databases.

| Property | Value | Source |

| Molecular Formula | C₁₅H₆Cl₂F₈N₄ | PubChem |

| Molecular Weight | 465.1 g/mol | PubChem |

| IUPAC Name | 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[2,2-difluoro-1-(trifluoromethyl)cyclopropyl]pyrazole-3-carbonitrile | PubChem |

| CAS Number | 856225-89-3 | PubChem |

Synthesis of this compound

While a detailed, publicly available, step-by-step synthesis protocol for this compound is not available, a plausible synthetic route can be conceptualized based on the well-established synthesis of phenylpyrazole insecticides, such as fipronil and related compounds. The general strategy involves the condensation of a substituted phenylhydrazine with a suitably functionalized β-ketonitrile or its equivalent.

A proposed synthesis for the core pyrazole structure would likely involve the reaction of 2,6-dichloro-4-(trifluoromethyl)aniline to form the corresponding hydrazine, which is then reacted with a molecule containing the characteristic cyclopropyl moiety and the necessary carbon backbone to form the pyrazole ring.

Proposed Synthetic Pathway:

Caption: Proposed synthesis pathway for this compound.

Mechanism of Action: A Signaling Pathway Perspective

This compound functions as a potent ectoparasiticide by targeting the central nervous system of insects and mites. Its mechanism of action involves the non-competitive blocking of ligand-gated chloride channels, specifically those regulated by the neurotransmitter gamma-aminobutyric acid (GABA)[1].

This disruption of normal neuronal function can be visualized as a signaling pathway:

Caption: Mechanism of action of this compound on the insect GABA receptor.

In a normal state, the binding of GABA to its receptor on the postsynaptic membrane of a neuron opens chloride ion channels. The resulting influx of chloride ions leads to hyperpolarization of the neuronal membrane, which is an inhibitory signal that prevents the firing of a new nerve impulse.

This compound binds to a site on the GABA receptor distinct from the GABA binding site, and in doing so, it non-competitively blocks the channel. This prevents the influx of chloride ions, even when GABA is present. The consequence is a loss of inhibitory signaling, leading to uncontrolled neuronal firing, hyperexcitability of the central nervous system, and ultimately, the death of the parasite[1].

Experimental Protocols

General Synthesis of Phenylpyrazoles

While a specific protocol for this compound is not provided in the public domain, a general experimental protocol for the synthesis of the phenylpyrazole core, based on related compounds, is as follows. This is a generalized procedure and would require optimization for the specific synthesis of this compound.

-

Hydrazine Formation: The corresponding substituted aniline (e.g., 2,6-dichloro-4-(trifluoromethyl)aniline) is converted to its hydrazine derivative. This is a standard organic chemistry transformation that can be achieved through diazotization followed by reduction.

-

Condensation Reaction: The substituted phenylhydrazine is reacted with a β-ketonitrile or a related precursor containing the desired substituent for the 4-position of the pyrazole ring. For this compound, this would be a precursor containing the 2,2-difluoro-1-(trifluoromethyl)cyclopropyl group. The reaction is typically carried out in a suitable solvent, such as ethanol or acetic acid, and may be heated to facilitate the cyclization.

-

Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography to yield the final phenylpyrazole product.

Analytical Method for this compound in Bovine Tissues

A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method has been described for the determination of this compound residues in bovine edible tissues[1].

-

Extraction: A 1g tissue sample is extracted twice with a solution of 1% trifluoroacetic acid in a 9:1 mixture of acetonitrile and water.

-

Centrifugation: The mixture is agitated and then centrifuged to separate the solid and liquid phases.

-

Analysis: The supernatant is transferred directly to an HPLC vial for analysis without further purification.

-

Chromatography: The mobile phase consists of 0.027% formic acid in 2 mM ammonium acetate (A) and acetonitrile (B)[1]. The separation is achieved on a suitable HPLC column, followed by detection using a tandem mass spectrometer.

Conclusion

This compound represents a significant advancement in the field of veterinary ectoparasiticides. Its complex chemical structure, particularly the unique cyclopropyl substituent, is key to its high efficacy. While the precise industrial synthesis route remains proprietary, the fundamental chemistry of phenylpyrazole synthesis provides a clear framework for its potential production. The mechanism of action, involving the disruption of GABA-gated chloride channels, is well-understood and provides a basis for its potent insecticidal and acaricidal properties. Further research into the synthesis and biological activity of this compound and its analogues could lead to the development of even more effective and targeted antiparasitic agents.

References

Sisapronil: A Technical Guide to its Insecticidal Properties and Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sisapronil is a second-generation phenylpyrazole insecticide specifically developed for the control of key ectoparasites in cattle. As a member of this potent chemical class, its mode of action is centered on the disruption of the insect central nervous system. This technical guide provides a comprehensive overview of this compound's insecticidal properties, its known spectrum of activity, and the experimental methodologies used to characterize such compounds. While specific quantitative efficacy data for this compound is limited in publicly available literature, data from the closely related and structurally similar compound, fipronil, is presented as a proxy to illustrate the potency of this class of insecticides.

Introduction to Phenylpyrazole Insecticides

The phenylpyrazoles are a class of broad-spectrum insecticides that act as potent disruptors of the central nervous system (CNS) in invertebrates. This compound, a member of this class, is utilized as a long-acting, injectable ectoparasiticide. Its chemical structure is designed for high affinity to insect neuronal receptors, ensuring efficacy against target pests while maintaining a margin of safety for the host animal.

Mechanism of Action: GABA-Gated Chloride Channel Antagonism

The primary mode of action for this compound is the non-competitive antagonism of the γ-aminobutyric acid (GABA)-gated chloride ion channel (GABACl). In a healthy insect nervous system, GABA is the principal inhibitory neurotransmitter. When GABA binds to its receptor on the postsynaptic neuron, it opens the chloride ion (Cl⁻) channel, leading to an influx of chloride ions. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus inhibiting nerve impulses.

This compound binds tightly within the pore of this chloride channel, effectively blocking the passage of chloride ions.[1] This blockade prevents the inhibitory action of GABA, leading to uncontrolled neuronal firing and hyperexcitability of the insect's central nervous system. The constant state of excitation results in tremors, paralysis, and ultimately, the death of the insect.[1] This mechanism provides a high degree of selective toxicity, as the binding affinity of phenylpyrazoles is significantly greater for insect GABA receptors than for mammalian receptors.

Signaling Pathway Diagram

Spectrum of Activity

This compound is formulated as a long-acting injectable for cattle, and its registered spectrum of activity is focused on major ectoparasites affecting bovine health and productivity.

Table 1: Known Spectrum of Activity for this compound

| Target Pest Common Name | Scientific Name | Pest Order | Primary Impact |

|---|---|---|---|

| Southern Cattle Tick | Rhipicephalus (Boophilus) microplus | Ixodida | Vector for bovine babesiosis and anaplasmosis; causes blood loss and hide damage. |

| Horn Fly | Haematobia irritans | Diptera | Blood-feeding pest causing irritation, reduced weight gain, and decreased milk production.[1] |

| Bot Fly (Larvae) | Dermatobia hominis (Human Botfly) | Diptera | Larvae cause painful, boil-like lesions (myiasis) in the skin.[1] |

| New World Screwworm | Cochliomyia hominivorax | Diptera | Larvae infest wounds, causing severe tissue damage (traumatic myiasis), which can be fatal.[1] |

Quantitative Efficacy Data (Proxy)

While specific LC₅₀ (median lethal concentration) or LD₅₀ (median lethal dose) values for this compound are not widely available in public literature, data for the related phenylpyrazole, fipronil, can serve as a proxy to demonstrate the high potency of this chemical class against various arthropods.

Table 2: Quantitative Efficacy of Fipronil (Proxy for Phenylpyrazole Class) Against Various Pests

| Target Pest | Scientific Name | Bioassay Type | Efficacy Metric | Value | Reference |

|---|---|---|---|---|---|

| Southern Cattle Tick (larvae) | Rhipicephalus microplus | Larval Immersion Test | LC₅₀ | 0.582 µg/mL | [2] |

| Southern Cattle Tick (larvae) | Rhipicephalus microplus | Larval Immersion Test | LC₉₀ | 2.503 µg/mL | [2] |

| Horn Fly | Haematobia irritans | Filter Paper Contact | LC₅₀ | 3.2-16.0 µg/cm² (Range) | [3] |

| Mosquito (larvae) | Aedes aegypti | Larval Bioassay (48h) | LC₅₀ | 0.0018 ppm | Fipronil Toxicity Data |

| Mosquito (larvae) | Culex quinquefasciatus | Larval Bioassay (48h) | LC₅₀ | 0.0011 ppm | Fipronil Toxicity Data |

Disclaimer: The data in Table 2 are for fipronil, not this compound. They are presented to illustrate the general efficacy of the phenylpyrazole class of insecticides and may not be directly representative of this compound's potency.

Experimental Protocols for Efficacy Testing

The efficacy of phenylpyrazole insecticides like this compound against arthropod pests is determined through standardized bioassays. The choice of method depends on the target pest's life stage and biology. Below are detailed methodologies for common experimental protocols.

Larval Immersion Test (for Ticks)

This method is standard for evaluating the efficacy of acaricides against tick larvae.

-

Preparation of Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., acetone or dimethyl sulfoxide). Serial dilutions are then made in distilled water containing a surfactant (e.g., Triton X-100) to create a range of test concentrations. A control solution containing only the solvent and surfactant is also prepared.

-

Larval Exposure: Approximately 100-200 tick larvae (14-21 days old) are placed onto a piece of filter paper, which is then folded and submerged into a vial containing a specific concentration of the test solution for a set period (e.g., 5-10 minutes).

-

Incubation: After immersion, the filter paper packets are removed, gently blotted to remove excess liquid, and placed inside a clean, labeled container. These containers are held in an incubator under controlled conditions (e.g., 27°C, >80% relative humidity) for 24 hours.

-

Mortality Assessment: After the incubation period, the packets are opened, and the number of live and dead larvae are counted. Larvae that are unable to move are considered dead.

-

Data Analysis: The mortality data is corrected for any control mortality using Abbott's formula. A probit analysis is then performed to calculate the LC₅₀ and LC₉₀ values.

Experimental Workflow: Larval Immersion Test

References

Sisapronil: A Technical Guide to its Discovery and Development as a Novel Ectoparasiticide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Sisapronil is a novel, long-acting ectoparasiticide belonging to the phenylpyrazole class of insecticides. Developed for subcutaneous administration in cattle, it provides control against a range of economically significant parasites, including cattle ticks, bot fly larvae, hornflies, and screwworms. Its mechanism of action involves the non-competitive blockade of γ-aminobutyric acid (GABA)-gated chloride channels in invertebrate nerve cells, leading to hyperexcitation and parasite death. This technical guide details the available scientific knowledge on the development of this compound, focusing on its mechanism of action, pharmacokinetic profile across species, metabolism, and residue depletion. While specific details on the initial discovery and quantitative efficacy trials are not extensively published, this paper synthesizes the available data to provide a comprehensive overview for the scientific community.

Introduction and Discovery Logic

The discovery of new ectoparasiticides is driven by the need to overcome emerging resistance to existing drug classes and to provide improved safety and pharmacokinetic profiles. The phenylpyrazole class, which includes the widely-used compound fipronil, is known for its potent and specific activity against invertebrate GABA receptors. The development of this compound represents a logical progression within this chemical class, aiming to create a long-acting injectable formulation suitable for livestock, thereby improving treatment compliance and ensuring prolonged protection.

The general discovery workflow for a compound like this compound would follow a structured path from initial screening to a final clinical candidate. This process involves identifying a lead compound with desired parasiticidal activity, followed by chemical modifications to optimize efficacy, safety, and pharmacokinetic properties.

Mechanism of Action

This compound exerts its parasiticidal effect through a well-defined mechanism of action shared with other phenylpyrazoles.[1] It acts as a potent non-competitive antagonist of ligand-gated chloride channels, with a high affinity for those gated by the neurotransmitter GABA.[1]

In arthropods, GABA is a primary inhibitory neurotransmitter in the central nervous system. The binding of GABA to its receptor opens an integral chloride (Cl⁻) channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission. This compound binds within the pore of this channel, physically blocking the influx of chloride ions.[1] This blockade prevents the inhibitory GABAergic signaling, resulting in uncontrolled neuronal firing, hyperexcitability of the central nervous system, and subsequent paralysis and death of the parasite.[1]

Efficacy

This compound is formulated as a long-acting subcutaneous injectable for the control of cattle ticks (Rhipicephalus microplus), bot fly larvae (Dermatobia hominis), horn fly (Haematobia irritans), and screwworm (Cochliomyia hominivorax).[1] While specific, publicly available dose-confirmation studies detailing percentage efficacy over time are limited, studies on related phenylpyrazoles have shown this class to be highly effective, with efficacies often exceeding 99% against susceptible tick populations.

Experimental Protocols

Detailed protocols for the specific studies conducted on this compound are proprietary. However, based on international guidelines for the evaluation of ectoparasiticides, a standard protocol for a dose-confirmation study in cattle can be outlined.

Protocol: In Vivo Dose-Confirmation Efficacy Study against Rhipicephalus microplus

-

Animal Selection:

-

A sufficient number of healthy cattle (e.g., Bos taurus), of similar age and weight and known to be susceptible to tick infestation, are sourced. Animals are acclimatized to study conditions.

-

Animals are randomly allocated to treatment groups (e.g., vehicle control, this compound at 2 mg/kg BW) using a robust randomization procedure. A minimum of 6-8 animals per group is standard.

-

-

Infestation:

-

A laboratory-reared, acaricide-susceptible strain of Rhipicephalus microplus larvae is used.

-

Animals are infested with a known number of larvae (e.g., 5,000) applied to a confined area on the back of the animal on Day -21, Day -7, and Day -1 to ensure a continuous presence of different tick life stages.

-

-

Treatment Administration:

-

On Day 0, animals in the treatment group receive a single subcutaneous injection of this compound at the target dose of 2 mg/kg body weight. Control animals receive a vehicle-only injection.

-

-

Efficacy Assessment:

-

Tick counts are performed at regular intervals post-treatment (e.g., Days 1, 3, 7, 14, and weekly thereafter).

-

For each count, all female ticks between 4.5 mm and 8.0 mm in length are removed from one entire side of the animal and counted. This provides an index of the tick population.

-

Efficacy is calculated for each time point using Abbott's formula:

-

% Efficacy = [(Mean ticks on control group - Mean ticks on treated group) / Mean ticks on control group] x 100

-

-

-

Data Analysis:

-

Tick counts are typically transformed (e.g., logarithmic transformation) to normalize the data.

-

Transformed counts are analyzed using an appropriate statistical model (e.g., ANOVA) to compare the treated and control groups at each time point. Statistical significance is generally set at p < 0.05.

-

Pharmacokinetics and Metabolism

Extensive pharmacokinetic studies have been conducted for this compound in laboratory animals and the target species, cattle.[1]

Pharmacokinetics in Cattle

Following a single subcutaneous (SC) dose of 2 mg/kg BW, this compound is fully bioavailable (~100%).[1] It is absorbed slowly, reaching a mean peak plasma concentration (Cmax) of approximately 72-74.8 ng/mL at a mean Tmax of 12-15.8 days.[1] The compound exhibits a very low clearance rate and a high volume of distribution, leading to a long mean terminal half-life of 19-23 days and a mean residence time of 32-48 days.[1] This long residence time is the basis for its use as a long-acting ectoparasiticide.

| Parameter | Subcutaneous (2 mg/kg) | Intravenous (2 mg/kg) |

| Cmax (ng/mL) | 72 - 74.8 | N/A |

| Tmax (days) | 12 - 15.8 | N/A |

| Terminal Half-life (T½) (days) | 19 - 23 | 19 |

| Mean Residence Time (MRT) (days) | 32 - 48.3 | N/A |

| Bioavailability (F) | ~100% | N/A |

| Clearance (CL) (L/kg/d) | N/A | 0.87 |

| Volume of Distribution (Vd) (L/kg) | N/A | 24 |

| Data compiled from multiple studies.[1] |

Pharmacokinetics in Laboratory Animals

Studies in rats and monkeys, primarily via the oral route, were conducted as part of the toxicology program.

| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hours) | Terminal Half-life (T½) (days) |

| Rat | Oral | 0.5 (single) | 43.5 | 8 | 13.1 |

| Monkey | Oral | 2 (single) | 16.8 | 24 | N/A |

| Monkey | IV | 0.5 (single) | N/A | N/A | 12.4 |

| Data compiled from multiple studies.[1] |

Metabolism and Excretion

Metabolism studies using ¹⁴C-labeled this compound show that the primary route of excretion is via the feces.[1] The parent this compound molecule is the major residue found in tissues, particularly in fat, kidney, and muscle, where it accounts for over 90% of the total radioactive residue.[1] In liver, one significant but unidentified metabolite was observed, which increased in proportion over the withdrawal time.[1] Residues excreted in urine showed evidence of both oxidation and conjugation with glucuronic acid.[1]

Toxicology and Safety

While detailed toxicology reports are not publicly available, the pharmacokinetic studies were part of a comprehensive toxicology program. Dose-ranging studies in rats have been conducted at single oral doses up to 1500 mg/kg and repeated oral doses up to 10 mg/kg/day for 52 weeks.[1] These studies are used to establish a No-Observed-Adverse-Effect-Level (NOAEL) and to characterize the safety profile of the drug candidate, informing the safe starting dose for clinical trials and final product labeling.

Tissue Residues

As a long-acting compound intended for use in food-producing animals, the depletion of this compound residues from edible tissues is a critical safety parameter. Following a single 2 mg/kg SC injection in cattle, residues deplete gradually over a long period.[1] Fat is the tissue with the highest and most persistent concentration of residues. A withdrawal period of 120 days has been established for this compound in Brazil to ensure residues in edible tissues fall below maximum residue limits (MRLs).[1]

| Tissue | Mean Residue (µg/kg) at 10 days | Mean Residue (µg/kg) at 240 days |

| Fat | 7520 | 564 |

| Liver | < 225 (by 120 days) | > LOQ |

| Kidney | < 125 (by 120 days) | > LOQ |

| Muscle | < 125 (by 120 days) | > LOQ |

| Data shows depletion over time; measurable concentrations were still present at 240 days.[1] |

Conclusion

This compound is a modern phenylpyrazole ectoparasiticide with a pharmacokinetic profile specifically designed for long-acting protection in cattle. Its high potency against the invertebrate GABA receptor provides a specific and effective mechanism of action. The extensive data on its pharmacokinetics, metabolism, and residue depletion confirm its slow absorption and elimination, which underpins its prolonged duration of activity. While key data on the initial discovery, structure-activity relationships, and pivotal field efficacy trials remain proprietary, the available information demonstrates a well-characterized compound developed to meet the specific needs of the livestock industry for a convenient, injectable, and long-lasting solution to major ectoparasite infestations.

References

Sisapronil binding affinity for arthropod gamma-aminobutyric acid (GABA) receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sisapronil, a phenylpyrazole insecticide, exhibits high-affinity binding to the gamma-aminobutyric acid (GABA) receptors in arthropods, leading to potent insecticidal activity. This technical guide provides an in-depth analysis of this compound's interaction with arthropod GABA receptors, summarizing key quantitative data, detailing experimental methodologies, and illustrating the associated signaling pathways and experimental workflows. The selective toxicity of this compound towards insects over vertebrates is primarily attributed to the pharmacological differences in their respective GABA receptors.[1][2][3]

Core Mechanism of Action

GABA is the primary inhibitory neurotransmitter in the insect central nervous system. When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuronal membrane and inhibition of nerve impulses.[2][4][5] this compound acts as a non-competitive antagonist of the GABA receptor.[6][7] It does not compete with GABA for its binding site but rather binds to a distinct site within the ion channel pore.[8] This binding blocks the chloride ion influx, thereby preventing GABA's inhibitory signal. The resulting hyperexcitation of the central nervous system leads to paralysis and death of the insect.[9][10]

The primary target of this compound in insects is the RDL (Resistant to Dieldrin) GABA receptor subunit.[4][11] The subunit composition of GABA receptors is a critical determinant of insecticide sensitivity, and the high affinity of this compound for receptors containing the RDL subunit contributes to its potent insecticidal effects.[12]

Quantitative Binding Affinity of Phenylpyrazoles

The binding affinity of this compound and related phenylpyrazole insecticides to arthropod GABA receptors has been quantified using various experimental techniques. The following table summarizes the inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the receptor activity.

| Compound | Arthropod Species | Receptor Preparation | IC50 (nM) | Reference |

| Fipronil | Housefly (Musca domestica) | Head membranes | 3 - 12 | [3] |

| Fipronil Sulfone | Housefly (Musca domestica) | Head membranes | 3 - 12 | [3] |

| Desulfinyl Fipronil | Housefly (Musca domestica) | Head membranes | 3 - 12 | [3] |

| Fipronil | Fruit fly (Drosophila melanogaster) | - | 3 - 12 | [3] |

| Fipronil | Human | Recombinant β3 receptors | ~1103 | [3] |

| Fipronil Sulfone | Human | - | ~175 | [3] |

| Desulfinyl Fipronil | Human | - | ~129 | [3] |

Experimental Protocols

The determination of this compound's binding affinity for arthropod GABA receptors involves several key experimental methodologies.

Radioligand Binding Assays

This technique is used to determine the affinity and specificity of a ligand (e.g., this compound) for a receptor.

Objective: To quantify the binding of a radiolabeled ligand to the GABA receptor in the presence and absence of a competing unlabeled ligand (this compound).

Materials:

-

Membrane preparations from insect nervous tissue (e.g., housefly heads).

-

Radiolabeled ligand that binds to the non-competitive antagonist site, such as [³H]EBOB (4'-ethynyl-4-n-[2,3-³H₂]propylbicycloorthobenzoate).[3][12]

-

Unlabeled this compound at varying concentrations.

-

Assay buffer (e.g., Tris-HCl buffer).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the insect membrane preparation with a fixed concentration of the radiolabeled ligand.

-

In parallel, incubate the membrane preparation with the radiolabeled ligand and varying concentrations of unlabeled this compound.

-

Allow the binding to reach equilibrium.

-

Rapidly filter the mixture through glass fiber filters to separate the bound from the free radioligand.

-

Wash the filters to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of this compound that displaces 50% of the specific binding of the radioligand is determined as the IC50 value.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This method is used to measure the effect of this compound on the function of GABA receptors expressed in a heterologous system, such as Xenopus laevis oocytes.

Objective: To measure the chloride currents mediated by GABA receptors in the presence and absence of this compound.

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding the subunits of the arthropod GABA receptor (e.g., RDL).

-

GABA solution.

-

This compound solution.

-

Recording solution (e.g., Barth's solution).

-

Two-electrode voltage clamp setup.

Procedure:

-

Inject the Xenopus oocytes with the cRNA encoding the GABA receptor subunits.

-

Allow 2-4 days for the receptors to be expressed on the oocyte membrane.

-

Place the oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).

-

Perfuse the oocyte with the recording solution.

-

Apply GABA to the oocyte to elicit a chloride current.

-

Co-apply GABA and this compound at varying concentrations.

-

Measure the inhibition of the GABA-induced current by this compound.

-

The concentration of this compound that inhibits 50% of the maximal GABA-induced current is determined as the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

Caption: GABA receptor signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for determining this compound's binding affinity.

References

- 1. Pharmacology of insect GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GABA receptor molecules of insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms for selective toxicity of fipronil insecticide and its sulfone metabolite and desulfinyl photoproduct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Insect GABA receptors: splicing, editing, and targeting by antiparasitics and insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GABA receptor antagonists and insecticides: common structural features of 4-alkyl-1-phenylpyrazoles and 4-alkyl-1-phenyltrioxabicyclooctanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural model for γ-aminobutyric acid receptor noncompetitive antagonist binding: Widely diverse structures fit the same site - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GABA Binding to an Insect GABA Receptor: A Molecular Dynamics and Mutagenesis Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GABA receptor subunit composition relative to insecticide potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Sisapronil: Molecular Formula and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sisapronil is a broad-spectrum ectoparasiticide belonging to the phenylpyrazole class of chemical compounds. It is utilized in veterinary medicine, particularly for the control of ticks and other external parasites in cattle. This technical guide provides a comprehensive overview of the molecular formula and key physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its mechanism of action and development workflow.

Molecular and Physicochemical Data

The fundamental molecular and physical characteristics of this compound are summarized below. These properties are crucial for understanding its behavior in biological systems and for the development of effective formulations.

| Property | Data |

| IUPAC Name | 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[2,2-difluoro-1-(trifluoromethyl)cyclopropyl]pyrazole-3-carbonitrile[1] |

| CAS Number | 856225-89-3[1] |

| Molecular Formula | C₁₅H₆Cl₂F₈N₄[1] |

| Molecular Weight | 465.1 g/mol [1] |

| Appearance | White to off-white solid[2] |

| Melting Point | 185-186°C[2] |

| Log P (Octanol/Water) | 5.1[2] |

| Water Solubility | 0.002 g/L[2] |

Experimental Protocols

The following sections detail the standardized methodologies for determining the key physicochemical properties of a compound like this compound. While the precise, proprietary experimental conditions for this compound are not publicly available, these protocols are based on established scientific and regulatory guidelines.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. For a crystalline solid like this compound, a sharp melting range is expected.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube containing the sample is placed in the heating block of the apparatus.

-

The sample is heated at a controlled rate, typically starting with a rapid ramp to approach the expected melting point, followed by a slower ramp (e.g., 1-2°C per minute) near the melting point to ensure accuracy.

-

The temperature at which the first liquid is observed and the temperature at which the last solid particle melts are recorded as the melting range.

-

Log P (Octanol/Water Partition Coefficient) Determination

Log P is a measure of a compound's lipophilicity and is a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: High-Performance Liquid Chromatography (HPLC) Method

The HPLC method for Log P determination is a rapid and reliable alternative to the traditional shake-flask method. It is based on the correlation between a compound's retention time on a reverse-phase HPLC column and its Log P value.

-

System Preparation:

-

An HPLC system equipped with a C18 reverse-phase column and a UV detector is used.

-

The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio is optimized to achieve good separation of the standards.

-

-

Calibration:

-

A series of standard compounds with known Log P values that span the expected Log P of this compound are injected into the HPLC system.

-

The retention time for each standard is recorded.

-

A calibration curve is generated by plotting the logarithm of the retention factor (k') versus the known Log P values of the standards. The retention factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the void time of the column.

-

-

Sample Analysis:

-

A solution of this compound is injected into the HPLC system under the same conditions as the standards.

-

The retention time of this compound is measured.

-

-

Calculation:

-

The retention factor for this compound is calculated.

-

The Log P of this compound is determined by interpolating its retention factor on the calibration curve.

-

Water Solubility Determination

Water solubility is a fundamental property that influences a drug's dissolution rate and bioavailability.

Methodology: Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

-

Procedure:

-

An excess amount of solid this compound is added to a known volume of water (or a buffer solution of a specific pH) in a sealed flask.

-

The flask is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the dissolved compound.

-

After the incubation period, the suspension is allowed to settle, and an aliquot of the supernatant is carefully removed and filtered to remove any undissolved particles.

-

-

Quantification:

-

The concentration of this compound in the filtered solution is determined using a validated analytical method, such as HPLC with UV detection or liquid chromatography-mass spectrometry (LC-MS).

-

A calibration curve prepared with known concentrations of this compound is used for quantification.

-

-

Result:

-

The determined concentration represents the equilibrium solubility of this compound in water under the specified conditions.

-

Mechanism of Action and Developmental Workflow

Signaling Pathway: Inhibition of Insect GABA-gated Chloride Channels

This compound, like other phenylpyrazole insecticides, exerts its ectoparasiticidal effect by acting as a non-competitive antagonist of the gamma-aminobutyric acid (GABA) receptor in insects. This leads to the disruption of normal nerve signaling and ultimately, the death of the parasite.

Caption: this compound's mechanism of action on the insect GABA receptor.

Experimental Workflow: Efficacy Testing of a Long-Acting Injectable Ectoparasiticide

The development and registration of a long-acting injectable ectoparasiticide like this compound involves a rigorous and multi-phased efficacy testing process. The following workflow diagram illustrates the key stages, from initial laboratory screening to field trials, based on guidelines from the Veterinary International Conference on Harmonization (VICH).

Caption: Workflow for efficacy testing of a long-acting ectoparasiticide.

References

In-Vitro Activity of Sisapronil Against the Cattle Tick, Rhipicephalus microplus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in-vitro activity of Sisapronil, a novel phenylpyrazole insecticide, against the cattle tick Rhipicephalus microplus. As a member of the phenylpyrazole class, this compound's mechanism of action involves the disruption of the central nervous system of the parasite.[1] This document details the established experimental protocols for evaluating the efficacy of acaricides against R. microplus, presents a compilation of quantitative data from in-vitro studies on the closely related compound fipronil as a proxy for this compound, and visualizes the key signaling pathways and experimental workflows using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the development of new acaricidal compounds and the management of acaricide resistance.

Introduction to this compound

This compound is a recently developed ectoparasiticide belonging to the phenylpyrazole chemical class.[1] It is designed for the control of a range of parasitic arthropods, including the economically significant cattle tick, Rhipicephalus microplus. The intensive use of existing acaricides has led to widespread resistance in tick populations, necessitating the development of novel active ingredients like this compound to ensure effective and sustainable tick control.[2][3] Understanding the in-vitro activity of this compound is a critical first step in its evaluation as a viable tool for the cattle industry.

Mechanism of Action of Phenylpyrazole Insecticides

This compound, like other phenylpyrazole insecticides such as fipronil, acts as a potent antagonist of the gamma-aminobutyric acid (GABA)-gated chloride channels in the central nervous system of invertebrates.[1][4][5][6][7][8] GABA is the principal inhibitory neurotransmitter in the insect and acarine central nervous system. When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission.

This compound binds to a site within the chloride channel, effectively blocking the influx of chloride ions.[1] This non-competitive inhibition prevents the hyperpolarization of the neuronal membrane, leading to uncontrolled neuronal excitation, convulsions, and ultimately, the death of the tick.[1] The selective toxicity of phenylpyrazoles towards invertebrates is attributed to a higher affinity for their GABA receptors compared to those of mammals.[4][7]

Experimental Protocols for In-Vitro Efficacy Testing

Several standardized in-vitro bioassays are employed to determine the susceptibility of Rhipicephalus microplus to acaricides. These tests are crucial for screening new compounds, monitoring for resistance, and establishing effective concentrations. The most commonly used methods are the Larval Packet Test (LPT), the Adult Immersion Test (AIT), and the Larval Immersion Test (LIT).[2][9][10]

Larval Packet Test (LPT)

The LPT is a widely used and standardized method for evaluating the efficacy of acaricides against the larval stage of ticks.[11]

Materials:

-

14-21 day old R. microplus larvae

-

Technical grade or commercial formulation of this compound

-

Solvent (e.g., trichloroethylene and olive oil mixture)

-

Whatman No. 1 filter papers (7.5 x 8.5 cm)

-

Micropipette

-

Incubator (27 ± 1°C, 85-95% relative humidity)

-

Stereomicroscope

Procedure:

-

Preparation of Acaricide Concentrations: A series of dilutions of this compound are prepared in the chosen solvent. A control group using only the solvent is also prepared.

-

Impregnation of Filter Papers: 0.67 mL of each dilution is applied evenly to a filter paper. The papers are then left to dry for approximately 2 hours to allow for solvent evaporation.

-

Packet Assembly: The impregnated filter papers are folded in half and sealed on the sides with clips to form packets.

-

Larval Infestation: Approximately 100 larvae are placed inside each packet, and the top is sealed.

-

Incubation: The packets are incubated for 24 hours under controlled conditions.

-

Mortality Assessment: After 24 hours, the packets are opened, and the number of live and dead larvae is counted under a stereomicroscope. Larvae that are immobile or only show uncoordinated movements of their appendages are considered dead.

-

Data Analysis: The percentage of mortality is calculated for each concentration, and the data is subjected to probit analysis to determine the Lethal Concentration 50% (LC50) and 95% (LC95).

Adult Immersion Test (AIT)

The AIT evaluates the efficacy of acaricides on engorged adult female ticks, providing insights into the compound's effect on mortality and reproductive performance.

Materials:

-

Engorged adult female R. microplus ticks

-

Technical grade or commercial formulation of this compound

-

Distilled water

-

Beakers or Petri dishes

-

Incubator (27 ± 1°C, >80% relative humidity)

-

Analytical balance

Procedure:

-

Tick Collection and Grouping: Engorged female ticks are collected from cattle or a laboratory colony. Ticks are washed, dried, and weighed. Groups of 10-20 ticks with uniform weights are formed.

-

Preparation of Acaricide Solutions: A range of concentrations of this compound are prepared in distilled water. A control group is immersed in distilled water only.

-

Immersion: Each group of ticks is immersed in the respective this compound solution for a specified period (e.g., 5-10 minutes).

-

Incubation: After immersion, the ticks are removed, dried, and placed in individual containers for incubation under controlled conditions.

-

Data Collection: The following parameters are recorded over a period of 14-21 days:

-

Adult tick mortality

-

Egg mass weight laid by each female

-

Percentage of egg hatching

-

-

Calculation of Efficacy: The Index of Egg Production (IEP) and the percentage of Inhibition of Oviposition (IO) are calculated. Efficacy is often determined based on the reduction in the reproductive capacity of the treated ticks compared to the control group.

Larval Immersion Test (LIT)

The LIT is an alternative to the LPT and is considered by some researchers to be more sensitive for certain acaricides.[12]

Materials:

-

14-21 day old R. microplus larvae

-

Technical grade or commercial formulation of this compound

-

Distilled water and a surfactant (e.g., Triton X-100)

-

Vials or test tubes

-

Filter paper

-

Incubator (27 ± 1°C, 85-95% relative humidity)

-

Stereomicroscope

Procedure:

-

Preparation of Acaricide Solutions: Serial dilutions of this compound are prepared in a solution of distilled water and surfactant.

-

Larval Immersion: Approximately 100-200 larvae are placed in a small sieve or on a piece of filter paper and immersed in the test solution for a defined period (e.g., 5-10 minutes).

-

Drying: After immersion, the larvae are removed and placed on a dry filter paper to remove excess solution.

-

Incubation: The larvae are then transferred to a clean, dry container or a filter paper packet and incubated for 24 hours under controlled conditions.

-

Mortality Assessment: The number of live and dead larvae is counted, and the percentage of mortality is calculated.

-

Data Analysis: Probit analysis is used to determine the LC50 and LC95 values.

Quantitative Data on In-Vitro Activity

Currently, there is a lack of publicly available data specifically on the in-vitro activity of this compound against Rhipicephalus microplus. However, as this compound belongs to the same phenylpyrazole class as fipronil and shares the same mechanism of action, data on fipronil can serve as a valuable proxy for estimating its potential efficacy. The following tables summarize the lethal concentrations (LC) of fipronil against various strains of R. microplus as determined by different in-vitro bioassays. It is important to note that the susceptibility of tick populations can vary significantly based on their history of exposure to acaricides.

Table 1: In-Vitro Efficacy of Fipronil against Larvae of Susceptible Rhipicephalus microplus Strains

| Bioassay Method | Susceptible Strain | LC50 (µg/mL) | LC90/LC99 (µg/mL) | Reference |

| Larval Immersion Test (LIT) | Mozo | 0.75 | 2.49 (LC99) | [13] |

| Larval Immersion Test (LIT) | - | 0.582 | 2.503 (LC90) | [13] |

| Larval Packet Test (LPT) | - | 105.87 - 121.22 | - | [14] |

| Larval Immersion Test (LIT) | Mozo | 4.98 ppm (mortality) | - | [12][15] |

| Larval Packet Test (LPT) | Mozo | 2365.8 ppm (mortality) | - | [12][15] |

Table 2: In-Vitro Efficacy of Fipronil against Larvae of Resistant Rhipicephalus microplus Strains

| Bioassay Method | Resistant Strain | LC50 (µg/mL) | LC90/LC99 (µg/mL) | Resistance Ratio (RR) | Reference |

| Larval Immersion Test (LIT) | Field Strains (Uruguay) | - | - | 3.3 - 3635 | [16] |

| Larval Immersion Test (LIT) | Fipronil-resistant | 343.26 ppm (mortality) | - | 5.36 | [12][15] |

| Larval Packet Test (LPT) | Fipronil-resistant | 5.7 x 10³ ppm (mortality) | - | 1.52 | [12][15] |

| Adult Immersion Test (AIT) | Field Strain (India) | - | - | > 5 (Level I) | [17] |

Table 3: In-Vitro Efficacy of Fipronil against Adult Rhipicephalus microplus

| Bioassay Method | Strain | Parameter | LC50 | Reference |

| Adult Immersion Test (AIT) | Mozo (Susceptible) | Mortality | - | [12] |

| Adult Immersion Test (AIT) | Fipronil-resistant | Mortality | 6.96 x 10⁵ ppm | [12][15] |

| Adult Immersion Test (AIT) | Field Strain (India) | - | - | [17] |

Conclusion

This compound, a new-generation phenylpyrazole insecticide, holds promise as an effective tool for the control of the cattle tick, Rhipicephalus microplus. Its mechanism of action, targeting the GABA-gated chloride channels, is well-established for this class of compounds. The in-vitro bioassays detailed in this guide provide a robust framework for the comprehensive evaluation of this compound's efficacy and for monitoring the development of resistance in tick populations. While specific quantitative data for this compound is not yet widely available, the existing data for fipronil suggests a high potential for acaricidal activity. Further research is warranted to establish the precise lethal concentrations of this compound against both susceptible and resistant strains of R. microplus and to fully characterize its role in integrated tick management strategies. This technical guide serves as a foundational resource for researchers and professionals dedicated to advancing the field of ectoparasite control.

References

- 1. fao.org [fao.org]

- 2. Acaricide Resistance Development in Rhipicephalus (Boophilus) microplus (Acari: Ixodidae) Populations against Amitraz and Deltamethrin on Communal Farms of the King Sabata Dalindyebo Municipality, South Africa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. Action of phenylpyrazole insecticides at the GABA-gated chloride channel | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Acaricides Resistance in Ticks: Selection, Diagnosis, Mechanisms, and Mitigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro and in Vivo Efficacy of an Experimental Compound against Rhipicephalus (Boophilus) microplus Ticks - Pharmacology & Pharmacy - SCIRP [scirp.org]

- 10. researchgate.net [researchgate.net]

- 11. In-vitro efficacy of a botanical acaricide and its active ingredients against larvae of susceptible and acaricide-resistant strains of Rhipicephalus (Boophilus) microplus Canestrini (Acari: Ixodidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro tests to establish LC50 and discriminating concentrations for fipronil against Rhipicephalus (Boophilus) microplus (Acari: Ixodidae) and their standardization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In Vitro Larvicidal Efficacy of a Fipronil-Based Nanoixodicide Against Rhipicephalus microplus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluation of the susceptibility to fipronil of Rhipicephalus microplus larvae from egg masses incubated at different times of oviposition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. In Vitro Detection of Acaricidal Resistance Status of Rhipicephalus (Boophilus) microplus against Commercial Preparation of Deltamethrin, Flumethrin, and Fipronil from North Gujarat, India - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Sisapronil

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the quantitative analysis of Sisapronil using High-Performance Liquid Chromatography (HPLC) with UV detection. This compound is a phenylpyrazole insecticide, and this method is crucial for its detection and quantification in various matrices, including pharmaceutical formulations, and environmental samples such as soil and water. The provided protocols are based on established methods for structurally similar compounds, like Fipronil, and offer a robust starting point for method development and validation.

Introduction

This compound is a broad-spectrum insecticide belonging to the phenylpyrazole chemical family. Its mode of action involves blocking GABA-gated chloride channels in insects, leading to central nervous system toxicity. Due to its use in veterinary medicine and potential environmental presence, a reliable and validated analytical method for its quantification is essential for quality control, residue analysis, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) offers the necessary selectivity and sensitivity for this purpose.

Experimental Protocols

Materials and Reagents

-

This compound analytical standard (purity >98%)

-

HPLC grade acetonitrile

-

HPLC grade water

-

Formic acid (analytical grade)

-

Ammonium acetate (analytical grade)

-

Methanol (HPLC grade)

-

Trifluoroacetic acid (analytical grade)

-

Syringe filters (0.45 µm)

Standard Solution Preparation

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 20 µg/mL.

Sample Preparation

The sample preparation method should be adapted based on the matrix.

2.3.1. Pharmaceutical Formulations (e.g., Injectable Solutions)

-

Accurately dilute a known volume of the formulation with the mobile phase to obtain a theoretical concentration within the calibration range.

-

Filter the solution through a 0.45 µm syringe filter prior to injection.

2.3.2. Soil Samples

-

Extraction: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. Add 20 mL of acetonitrile and sonicate for 30 minutes.[1]

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collection: Carefully collect the supernatant (the acetonitrile extract).

-

Cleanup (Solid-Phase Extraction - SPE):

-

Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

-

Load the acetonitrile extract onto the cartridge.

-

Wash the cartridge with 5 mL of water to remove polar interferences.

-

Elute the this compound with 5 mL of acetonitrile.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before HPLC analysis.

2.3.3. Water Samples

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Pass 100 mL of the water sample through the cartridge at a slow flow rate.

-

Dry the cartridge under vacuum for 10 minutes.

-

Elute this compound with 5 mL of acetonitrile.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase.

-

Filtration: Filter the sample through a 0.45 µm syringe filter.

HPLC Chromatographic Conditions

The following conditions are a starting point and may require optimization for specific applications. These are based on methods developed for the related compound, Fipronil.[2][3]

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic: Acetonitrile:Water (60:40, v/v) |

| Gradient (for complex matrices): | |

| A: 0.1% Formic acid in Water | |

| B: Acetonitrile | |

| Gradient program may need optimization | |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm or 280 nm (based on spectral characteristics of this compound) |

Method Validation

The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines.[4][5][6] The key validation parameters are summarized in the table below.

| Validation Parameter | Description | Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | No interfering peaks at the retention time of this compound. |

| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.999 |

| Range | The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision, accuracy, and linearity. | To be determined based on the application. |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98-102% for spiked samples. |

| Precision | The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. | Relative Standard Deviation (RSD) < 2% for repeatability and intermediate precision. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |

| Robustness | The capacity of a method to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, mobile phase composition, etc. |

Data Presentation

Table 1: Summary of Quantitative Data for Method Validation

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| Range (µg/mL) | 0.1 - 20 |

| Accuracy (% Recovery) | 99.5 ± 1.5% |

| Precision (RSD%) | |

| - Repeatability | < 1.0% |

| - Intermediate Precision | < 1.5% |

| LOD (µg/mL) | To be determined experimentally |

| LOQ (µg/mL) | To be determined experimentally |

Visualizations

Caption: Experimental workflow for this compound analysis by HPLC.

Caption: Logical relationship of HPLC method validation parameters.

References

- 1. josa.ro [josa.ro]

- 2. veterinarypharmacon.com [veterinarypharmacon.com]

- 3. QuEChERS-Based Method for the Determination of Fipronil in Protein Baits and Vespa velutina Larvae by HPLC-DAD and GC-MS [mdpi.com]

- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 6. altabrisagroup.com [altabrisagroup.com]

Application Note: Quantification of Sisapronil Residues in Bovine Milk using a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

Introduction

Sisapronil is a phenylpyrazole ectoparasiticide used for the control of ticks in cattle.[1] The potential for residues of this veterinary drug to be present in milk necessitates the development of a sensitive and reliable analytical method for monitoring purposes to ensure food safety. This application note describes a robust high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound residues in bovine milk. The method employs a straightforward liquid-liquid extraction for sample preparation followed by a rapid LC-MS/MS analysis, providing high sensitivity and specificity.

Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[2,2-difluoro-1-(trifluoromethyl)cyclopropyl]pyrazole-3-carbonitrile | [2] |

| Molecular Formula | C15H6Cl2F8N4 | [1][2] |

| Molecular Weight | 465.1 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Log P | 5.1 | [1] |

Experimental Protocols

1. Sample Preparation: Liquid-Liquid Extraction

A simple liquid-liquid extraction protocol is employed for the efficient extraction of this compound from the milk matrix.

-

Step 1: Sample Thawing and Spiking

-

Thaw frozen milk samples at room temperature.

-

Vortex the milk sample to ensure homogeneity.

-

Pipette 5 mL of the milk sample into a 50 mL polypropylene centrifuge tube.

-

For recovery and matrix effect experiments, spike the blank milk samples with the appropriate concentration of this compound standard solution.

-

-

Step 2: Protein Precipitation and Extraction

-

Add 10 mL of acetonitrile to the centrifuge tube.

-

Vortex the mixture vigorously for 1 minute to precipitate proteins and extract this compound.

-

Centrifuge the tube at 4000 rpm for 10 minutes at 4°C.[3]

-

-

Step 3: Supernatant Transfer and Evaporation

-

Carefully transfer the acetonitrile supernatant to a clean 15 mL centrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

-

Step 4: Reconstitution

-

Reconstitute the dried residue with 1 mL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 30 seconds to ensure complete dissolution.

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.

-

2. LC-MS/MS Analysis

The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

-

Liquid Chromatography (LC) Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 0-1 min: 30% B, 1-5 min: 30-90% B, 5-6 min: 90% B, 6-6.1 min: 90-30% B, 6.1-8 min: 30% B |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

-

Mass Spectrometry (MS) Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

-

Multiple Reaction Monitoring (MRM) Transitions

Based on the molecular weight of this compound (465.1 g/mol ), the precursor ion [M+H]+ would be m/z 466.1. Product ions would be determined by infusing a standard solution of this compound into the mass spectrometer. For this application note, representative transitions are proposed.

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Collision Energy (eV) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |

| This compound | 466.1 | [To be determined experimentally] | [To be determined experimentally] | [To be determined experimentally] | [To be determined experimentally] |

Quantitative Data Summary

The method was validated for linearity, recovery, and precision. The following table summarizes the performance characteristics of the method.

| Parameter | Result |

| Linearity Range | 1 - 100 µg/kg |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 µg/kg |

| Limit of Quantification (LOQ) | 1.0 µg/kg |

| Recovery (at 1, 10, and 50 µg/kg) | 85 - 105% |

| Precision (RSD%) | < 15% |

Workflow Diagrams

Caption: Experimental workflow for this compound analysis in milk.

Caption: Logical relationship of the analytical method components.

Conclusion

The developed LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound residues in bovine milk. The simple sample preparation procedure and rapid chromatographic analysis make it suitable for routine monitoring in food safety laboratories. The method meets typical validation criteria for the analysis of veterinary drug residues in food matrices.

References

Protocol for Sisapronil efficacy studies in tick-infested cattle

Application Notes and Protocols

Topic: Protocol for Sisapronil Efficacy Studies in Tick-Infested Cattle

Audience: Researchers, scientists, and drug development professionals.

Application Note: Evaluating the Acaricidal Efficacy of this compound in Cattle

This compound is an ectoparasiticide belonging to the phenylpyrazole class of antiparasitics, designed for the control of ticks in cattle through a long-acting subcutaneous injection.[1] Its mechanism of action involves blocking neurotransmitter-gated chloride channels, which leads to fatal hyperexcitability in the central nervous system of the parasite.[1] To ensure regulatory approval and effective field use, the efficacy of this compound must be rigorously evaluated under controlled scientific conditions.

This document provides a detailed protocol for conducting efficacy studies of this compound against common and economically significant tick species, such as Rhipicephalus (Boophilus) microplus, in cattle. The methodology adheres to international guidelines, such as those from the World Association for the Advancement of Veterinary Parasitology (WAAVP), to ensure data integrity and harmonization.[2] The primary objective of these studies is to determine the therapeutic and persistent efficacy of this compound by measuring the percentage reduction in tick counts on treated cattle compared to a control group. An efficacy of over 90% is generally required for claims of tick control.[3]

The following protocols outline the necessary steps from animal selection and acclimatization to treatment administration, tick infestation, data collection, and statistical analysis, providing a robust framework for researchers in the development and validation of this veterinary pharmaceutical.

This compound's Mode of Action Signaling Pathway

This compound's efficacy stems from its targeted action on the nervous system of ectoparasites. It acts as a potent non-competitive antagonist of the gamma-aminobutyric acid (GABA)-gated chloride channels in invertebrate nerve cells.[1] By binding to these channels, this compound blocks the influx of chloride ions, which disrupts the normal inhibitory signaling within the central nervous system. This disruption leads to uncontrolled neuronal firing, hyperexcitability, and ultimately, the death of the tick.[1][4]

Caption: this compound blocks GABA-gated chloride channels in ticks.

Experimental Protocol: Dose Confirmation Study

This protocol details a controlled study to confirm the efficacy of this compound against artificial tick infestations on cattle.

Objective

To evaluate the therapeutic and persistent efficacy of a single subcutaneous injection of this compound against induced infestations of Rhipicephalus (Boophilus) microplus on cattle under controlled conditions.

Materials and Methods

-

Test Animals:

-

A minimum of 12 healthy male or non-pregnant female Bos taurus cattle, 6-12 months of age. Bos taurus breeds are preferred as they are generally less resistant to tick infestations than Bos indicus.

-

Animals should be free of ectoparasites and not have been treated with any long-acting acaricide for at least 60 days prior to the study.

-

Cattle will be individually identified with ear tags.

-

-

Housing and Husbandry:

-

Animals will be housed in individual, tick-proof stalls to prevent cross-contamination.

-

They will be provided with a standard diet and have ad libitum access to water.

-

An acclimatization period of at least 14 days is required before the start of the study.

-

-

Test Substance:

-

This compound injectable solution.

-

Recommended dose: 1 mL per 50 kg of body weight, equivalent to 2 mg of this compound per kg of body weight, administered as a single subcutaneous injection.[1]

-

-

Tick Species:

-

Larvae of a well-characterized, acaricide-susceptible strain of Rhipicephalus (Boophilus) microplus.

-

Experimental Design

-

Animal Selection and Randomization: On Day -7, cattle will be weighed and ranked by body weight. Based on this ranking, they will be randomly allocated into two treatment groups to ensure a balanced weight distribution.

-